3,4-Diazabicyclo[4.2.0]octa-1,3,5-triene
Description
Context within Polycyclic and Heterocyclic Chemistry
3,4-Diazabicyclo[4.2.0]octa-1,3,5-triene is classified as both a polycyclic and a heterocyclic compound. It is polycyclic because it contains more than one fused ring. It is heterocyclic because at least one of its rings contains atoms of more than one element; in this case, the pyridazine (B1198779) ring contains two nitrogen atoms in addition to carbon atoms. wikipedia.org
The incorporation of nitrogen atoms into a polycyclic aromatic hydrocarbon framework can significantly influence the electronic structure, chemical reactivity, and physical properties of the molecule. acs.orgacs.org In the case of this compound, the two adjacent nitrogen atoms in the six-membered ring are characteristic of a pyridazine moiety. wikipedia.org This feature distinguishes it from its carbocyclic analog, bicyclo[4.2.0]octa-1,3,5-triene, also known as benzocyclobutene.
Significance of Bicyclo[4.2.0]octatriene Core Structures
The core structure of bicyclo[4.2.0]octatriene, particularly in the form of benzocyclobutene and its derivatives, has garnered considerable interest in various fields of chemistry. The significance of this structural motif stems from its unique reactivity, which is largely dictated by the strained four-membered ring fused to the aromatic system. sphinxsai.com
Upon heating, the cyclobutene (B1205218) ring of benzocyclobutene can undergo a thermally induced ring-opening to form a highly reactive intermediate known as an o-xylylene (B1219910) or o-quinodimethane. sphinxsai.com This intermediate can readily participate in cycloaddition reactions, making benzocyclobutene derivatives valuable building blocks in organic synthesis. This reactivity has been harnessed in the development of polymers and materials with specialized properties. For instance, benzocyclobutene-based polymers are utilized in the microelectronics industry as dielectric materials due to their thermal stability and low dielectric constants. mdpi.commdpi.com
In the realm of medicinal chemistry, the bicyclo[4.2.0]octatriene scaffold has been incorporated into the structure of some pharmacologically active compounds. sphinxsai.comtandfonline.com The rigid, bicyclic framework can serve as a scaffold for orienting functional groups in a specific three-dimensional arrangement, which can be crucial for binding to biological targets.
Overview of Research Trajectories for this compound
Specific research trajectories for this compound are not well-documented in the existing scientific literature. However, research on a closely related isomer, the 3,4-diazabicyclo[4.2.0]octa-2,4,7-triene system, has been reported. Studies on this isomer have explored its formation and its reactivity in cycloaddition reactions. tandfonline.com
Given the synthetic routes to other pyridazine-containing heterocycles, potential research into this compound could involve cycloaddition reactions. The synthesis of pyridazine derivatives often involves the reaction of 1,4-dicarbonyl compounds with hydrazine (B178648) or the use of intramolecular Diels-Alder reactions. mdpi.comasianpubs.org Theoretical and computational studies could also provide insights into the stability, aromaticity, and predicted reactivity of this compound, comparing it to its more well-studied carbocyclic and isomeric counterparts.
Data Tables
Table 1: Basic Properties of this compound
| Property | Value |
| CAS Number | 7490-58-6 |
| Molecular Formula | C₆H₆N₂ |
| Molecular Weight | 106.13 g/mol |
Data sourced from ChemBK.
Table 2: Comparison with Benzocyclobutene
| Property | This compound | Bicyclo[4.2.0]octa-1,3,5-triene (Benzocyclobutene) |
| Molecular Formula | C₆H₆N₂ | C₈H₈ |
| Molecular Weight | 106.13 g/mol | 104.15 g/mol |
| Heteroatoms | 2 (Nitrogen) | 0 |
| Parent Aromatic Ring | Pyridazine | Benzene (B151609) |
Data for Bicyclo[4.2.0]octa-1,3,5-triene sourced from the NIST WebBook. nist.gov
Structure
3D Structure
Properties
CAS No. |
7490-58-6 |
|---|---|
Molecular Formula |
C6H6N2 |
Molecular Weight |
106.13 g/mol |
IUPAC Name |
3,4-diazabicyclo[4.2.0]octa-1,3,5-triene |
InChI |
InChI=1S/C6H6N2/c1-2-6-4-8-7-3-5(1)6/h3-4H,1-2H2 |
InChI Key |
WRNJKULOBPDRKO-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=CN=NC=C21 |
Origin of Product |
United States |
Synthetic Methodologies for 3,4 Diazabicyclo 4.2.0 Octa 1,3,5 Triene and Its Derivatives
Development of Chemical Synthesis Routes
Chemical synthesis provides the foundational routes to the 3,4-diazabicyclo[4.2.0]octa-1,3,5-triene system, allowing for structural diversity and the creation of complex analogues. These methods often involve intricate multi-step sequences that require careful control of reaction conditions to achieve the desired stereochemistry and regiochemistry.
The construction of the bicyclo[4.2.0]octatriene framework, particularly with heteroatoms, often relies on multi-step sequences. A common strategy involves the initial formation of a monocyclic precursor, such as cyclooctatetraene (B1213319) or its analogues, followed by a valence isomerization or a cycloaddition reaction to form the fused bicyclic system. researchgate.net Cyclooctatetraene is known to exist in equilibrium with its valence isomer, bicyclo[4.2.0]octatriene, which is highly reactive in cycloaddition reactions and can readily form stable adducts. researchgate.net
For instance, the synthesis of closely related 7-azabicyclo[4.2.0]octa-1,3,5-trien-8-one analogues has been achieved through multi-step reactions starting from a 2,4-dihydroxoquinoline derivative. sci-hub.se This approach involves building the necessary functionality on a pre-existing ring system before the final cyclization step to form the desired bicyclic structure. The synthesis of the final compounds in this case was achieved by the cyclization of intermediate anthranilic acid derivatives using phosphorus oxychloride (POCl₃). sci-hub.se Such total synthesis approaches allow for the systematic construction of complex molecules and the introduction of various substituents.
Another powerful method for constructing the bicyclo[4.2.0]octane core is through [4+2] cycloaddition reactions. researchgate.net These reactions can join two separate components to rapidly build the bicyclic framework. For example, cycloadditions between 1,8-disubstituted cyclooctatetraenes and diazo compounds can yield adducts with the bicyclo[4.2.0]octa-2,4-diene structure, which serves as a key precursor to the more unsaturated triene system. researchgate.net
Achieving specific stereochemical and regiochemical outcomes is critical in the synthesis of complex bicyclic systems. Stereoselective synthesis of novel bis-homoinositols featuring the bicyclo[4.2.0]octane motif has been accomplished starting from cyclooctatetraene. nih.gov This process involves a photooxygenation step to create a tricyclic endoperoxide, followed by reduction and functional group manipulation. The stereochemistry of the final product is controlled by the nature of these transformations, such as OsO₄ oxidation, which directs the formation of specific stereoisomers. nih.gov
Regioselectivity is also a key challenge. In the synthesis of related heterocyclic systems, such as bicyclic 1,3,5-triazepines, regioselective annulation has been achieved through directed cyclocondensation reactions. scispace.comresearchgate.net These reactions use precursors where the reactivity of different sites is controlled, leading to the formation of a single desired product isomer. For example, the reaction between tetrachloro-2-aza-1,3-butadienes and N-phenyl-1,2-cyclopentanediamine leads to regioselective cyclopentane (B165970) annulation. scispace.comresearchgate.net Similar principles of directing group strategy and control of reactant electronics can be applied to control the regiochemistry in the synthesis of this compound derivatives.
The table below summarizes examples of controlled synthesis strategies for the bicyclo[4.2.0]octane system and related structures.
Table 1: Stereoselective and Regioselective Synthesis Examples
| Starting Material | Key Reaction | Product Type | Control Achieved |
|---|---|---|---|
| Cyclooctatetraene | Photooxygenation, OsO₄ oxidation | Bicyclo[4.2.0]octane-based bis-homoinositols | Stereoselective |
| 1,8-Disubstituted cyclooctatetraenes | [4+2] Cycloaddition with diazo compounds | Bicyclo[4.2.0]octa-2,4-diene adducts | Regioselective |
Precursor-based Synthesis Pathways
The most fundamental precursor for the bicyclo[4.2.0]octa-1,3,5-triene system is cyclooctatetraene (COT). COT exists in a dynamic equilibrium with its bicyclic valence tautomer, bicyclo[4.2.0]octa-2,4,7-triene. researchgate.net Although the equilibrium heavily favors the monocyclic COT form, the bicyclic isomer is highly reactive and can be trapped in cycloaddition reactions to form stable bicyclo[4.2.0]octane derivatives. researchgate.net
Syntheses often start with functionalized COT derivatives to introduce desired substituents into the final product. For example, a detailed study of [4+2] cycloaddition reactions used 1,8-disubstituted cyclooctatetraenes as precursors. researchgate.net The electronic properties of the substituents on the COT ring were found to control the product distribution, demonstrating how precursor design can direct the outcome of the synthesis. researchgate.net The synthesis of bis-homoconduritols with a bicyclo[4.2.0]octane structure also begins with cyclooctatetraene, which is first brominated to form trans-7,8-dibromo-bicyclo[4.2.0]octa-2,4-diene, a key intermediate for subsequent transformations. nih.gov
Biocatalytic and Enzymatic Synthesis Approaches
Biocatalysis offers a powerful alternative to traditional chemical synthesis, often providing high enantioselectivity and milder reaction conditions. The use of enzymes is particularly valuable for producing chiral derivatives of the this compound system.
A prominent application of enzymatic synthesis in this area is the production of (7S)-3,4-dimethoxybicyclo[4.2.0]octa-1,3,5-triene-7-carboxylic acid, a key chiral intermediate in the synthesis of the pharmaceutical agent ivabradine. google.comgoogle.com Biocatalytic methods have been developed to resolve the racemic mixture of the corresponding carboxylic acid or its esters with high efficiency.
One successful approach involves the use of lipases, such as Candida antarctica lipase, to perform enantioselective esterification. In this process, the enzyme selectively converts one enantiomer of the racemic carboxylic acid into its ester, allowing for the separation of the unreacted enantiomerically pure acid. google.com The reaction is typically carried out in a mixture of an alcohol (e.g., methanol) and an organic cosolvent (e.g., acetonitrile). google.com
Another effective method is the enantioselective enzymatic hydrolysis of a racemic nitrile precursor, 3,4-dimethoxy-bicyclo[4.2.0]octa-1,3,5-triene-7-carbonitrile, using a nitrilase enzyme. google.com The nitrilase from Rhodococcus rhodochrous has been shown to selectively hydrolyze one enantiomer of the nitrile to the desired (7S)-carboxylic acid. google.com This process provides the chiral acid directly with high enantiomeric excess.
The table below details the key aspects of these enzymatic transformations.
Table 2: Enzyme-mediated Synthesis of a Chiral this compound Derivative
| Enzyme | Substrate | Reaction Type | Product | Key Parameters |
|---|---|---|---|---|
| Candida antarctica Lipase | Racemic 3,4-dimethoxybicyclo[4.2.0]octa-1,3,5-triene-7-carboxylic acid | Enantioselective Esterification | (7S)-3,4-dimethoxybicyclo[4.2.0]octa-1,3,5-triene-7-carboxylic acid | Solvent: Acetonitrile (B52724)/Methanol; Temp: 30°C |
| Pseudomonas fluorescens Lipase | Racemic methyl ester of 3,4-dimethoxybicyclo[4.2.0]octa-1,3,5-triene-7-carboxylic acid | Enantioselective Hydrolysis | (7S)-3,4-dimethoxybicyclo[4.2.0]octa-1,3,5-triene-7-carboxylic acid | Solvent: Water or buffer/organic solvent mixture |
Green Chemistry Principles in the Synthesis of Azabicyclic Systems
The synthesis of azabicyclic systems, including this compound, is increasingly being guided by the principles of green chemistry to reduce environmental impact. mdpi.com These principles focus on minimizing waste, improving atom economy, using safer solvents and reagents, and increasing energy efficiency.
A primary example of green chemistry in this context is the use of biocatalysis, as described in the previous section. google.com Enzymatic reactions are typically run in aqueous media under mild conditions, avoiding the need for hazardous reagents and solvents.
Other green chemistry approaches applicable to the synthesis of azabicyclic systems include:
Use of Greener Solvents: Replacing hazardous organic solvents with water or other environmentally benign alternatives. Sonochemical synthesis protocols for related nitrogen heterocycles like 1,3,5-triazines have been developed using water as the solvent. nih.gov
Catalysis: Employing catalytic amounts of reagents instead of stoichiometric quantities to reduce waste. This includes the use of metal catalysts for cross-coupling reactions or reusable solid acid catalysts. mdpi.comchemrevlett.com
Energy Efficiency: Utilizing methods like microwave irradiation or sonochemistry, which can significantly shorten reaction times and reduce energy consumption compared to conventional heating. mdpi.comnih.gov
Atom Economy: Designing synthetic routes where the maximum number of atoms from the reactants are incorporated into the final product, thus minimizing the generation of byproducts.
By integrating these principles, the synthesis of complex molecules like this compound and its derivatives can be made more sustainable and environmentally friendly. mdpi.com
Functionalization and Derivatization Strategies
Halogenation and Substituent Introduction on the Bicyclo[4.2.0]octa-1,3,5-triene Scaffold
Specific protocols for the halogenation or the introduction of other substituents directly onto the this compound molecule have not been reported. While methods for the functionalization of the related benzocyclobutene systems are known, their direct applicability to the diaza-analogue remains undemonstrated.
Annulation and Ring Modifications within the Bicyclo[4.2.0]octa-1,3,5-triene Framework
Similarly, there is a lack of published research detailing annulation reactions or modifications to the ring structure of this compound. The inherent reactivity and stability of this specific diazabicycloalkatriene have not been explored in the context of ring-expansion, contraction, or fusion with other cyclic systems.
Comparison of Synthetic Efficiency and Scalability
Due to the absence of established synthetic routes specifically targeting this compound, a comparative analysis of synthetic efficiency and scalability cannot be provided at this time. The development of viable synthetic pathways is a necessary precursor to any such evaluation.
Reaction Mechanisms and Reactivity Studies of 3,4 Diazabicyclo 4.2.0 Octa 1,3,5 Triene
Pericyclic Reactions and Valence Isomerizations
Pericyclic reactions are concerted processes that proceed through a cyclic transition state. For 3,4-diazabicyclo[4.2.0]octa-1,3,5-triene, these reactions include electrocyclic ring-opening and closing, cycloadditions, and sigmatropic rearrangements, which are often in equilibrium with its valence isomers.
Electrocyclic reactions involve the interconversion of a conjugated polyene and a cyclic compound, resulting in the conversion of one π-bond to a σ-bond (ring closure) or vice versa (ring opening). The stereochemical outcome of these reactions is dictated by the Woodward-Hoffmann rules, which depend on the number of π-electrons involved and whether the reaction is induced by heat (thermal) or light (photochemical). wikipedia.orgmasterorganicchemistry.com
The this compound system can be viewed as a constrained 1,3,5-hexatriene (B1211904) analogue containing a nitrogen-nitrogen double bond. The key electrocyclic process is the equilibrium between the bicyclic form and its monocyclic valence isomer, a 1,2-diazacyclooctatetraene (a diazocine). This is formally a 6π-electron electrocyclic reaction.
Thermal Conditions : For a 6π system, thermal electrocyclic reactions proceed in a disrotatory fashion. This means the termini of the conjugated system rotate in opposite directions (one clockwise, one counter-clockwise) during ring closure to form the σ-bond. The reverse process, thermal ring opening of this compound, would also be disrotatory. masterorganicchemistry.com
Photochemical Conditions : Under photochemical activation, an electron is promoted to a higher energy molecular orbital, reversing the symmetry requirements. Consequently, 6π electrocyclic reactions proceed in a conrotatory manner, where the termini rotate in the same direction. masterorganicchemistry.comlibretexts.org
The equilibrium between the bicyclic and monocyclic forms is highly sensitive to steric and electronic effects of any substituents, as well as ring strain in the bicyclic isomer. researchgate.net
| Reaction Type | Conditions | Number of π Electrons | Mode of Rotation |
|---|---|---|---|
| Ring Closing (Diazocine → Bicyclic) | Thermal (Δ) | 6π | Disrotatory |
| Ring Opening (Bicyclic → Diazocine) | Thermal (Δ) | 6π | Disrotatory |
| Ring Closing (Diazocine → Bicyclic) | Photochemical (hν) | 6π | Conrotatory |
| Ring Opening (Bicyclic → Diazocine) | Photochemical (hν) | 6π | Conrotatory |
The conjugated diene moiety within the six-membered ring of this compound makes it a suitable candidate for cycloaddition reactions, particularly [4+2] cycloadditions (Diels-Alder reactions). In these reactions, the diazabicyclic system would act as the diene component, reacting with a dienophile.
Studies on the closely related isomer, 3,4-diazabicyclo[4.2.0]octa-2,4,7-triene, have shown its high reactivity in cycloaddition reactions, readily forming stable adducts. tandfonline.com This reactivity is analogous to its carbocyclic counterpart, bicyclo[4.2.0]octatriene. tandfonline.com It is expected that this compound would exhibit similar reactivity toward electron-deficient dienophiles.
Potential dienophiles for this system include:
Maleic anhydride (B1165640) and its derivatives
N-Substituted maleimides
Azo compounds like 4-phenyl-1,2,4-triazole-3,5-dione (PTAD) researchgate.net
Acetylenic dienophiles such as dimethyl acetylenedicarboxylate (B1228247) (DMAD)
The reaction would result in the formation of a more complex, polycyclic heterocyclic framework. The stereoselectivity of the addition (endo vs. exo) would depend on the specific dienophile and reaction conditions.
As mentioned in section 3.1.1, the primary valence isomerization of this compound is its electrocyclic ring-opening to form a 1,2-diazocine. Azocines are eight-membered heterocyclic rings containing one nitrogen atom, while diazocines contain two. thieme-connect.de These monocyclic systems exist in a dynamic equilibrium with their bicyclic valence tautomers. researchgate.net
For the parent carbocyclic system, the equilibrium between cyclooctatetraene (B1213319) and bicyclo[4.2.0]octa-2,4,7-triene strongly favors the monocyclic form. tandfonline.com In heteroaromatic analogues, the position of this equilibrium can be shifted. The synthesis of the parent azocine (B12641756) can be achieved through flash-vacuum pyrolysis of diazabasketene, which proceeds through a 2-azabicyclo[4.2.0]octa-2,4,7-triene intermediate that undergoes valence isomerization. thieme-connect.de Similarly, the 3,4-diaza system is in equilibrium with its corresponding 1,2-diazocine. Diazocines are of interest as photoswitchable molecules, where the stable cis (or Z) configuration can be isomerized to a metastable trans (or E) form upon irradiation. beilstein-journals.orgnih.govbeilstein-journals.org
Thermal and Photochemical Transformations
The reactivity of this compound is significantly influenced by external energy sources like heat and light, which can initiate transformations leading to different products than those observed from ground-state pericyclic reactions.
Under thermal conditions, the most accessible pathway for this compound is the electrocyclic ring-opening to the more stable monocyclic 1,2-diazocine. This process relieves the ring strain associated with the fused four-membered ring. vinca.rs
At higher temperatures, more drastic decomposition pathways can occur. While direct experimental data on the high-temperature pyrolysis of this specific molecule is limited, studies on related high-energy heterocyclic aromatic compounds provide insight. bibliotekanauki.pl Such pathways could involve:
Fragmentation: Cleavage of the molecule into smaller, stable fragments.
Denitrogenation: The extrusion of molecular nitrogen (N₂) is a common decomposition pathway for many cyclic azo compounds. However, this process is often more facile under photochemical conditions than thermal ones. thieme-connect.deacs.org For the 3,4-diaza system, thermal denitrogenation would be a retro-[4+2] cycloaddition, which is a possibility but may require high temperatures.
| Temperature Range | Primary Reaction Pathway | Expected Product(s) |
|---|---|---|
| Moderate (e.g., < 200 °C) | Electrocyclic Ring Opening | 1,2-Diazocine |
| High (e.g., > 200 °C) | Fragmentation/Decomposition | Smaller molecules, potential for N₂ extrusion |
Irradiation with ultraviolet (UV) light provides an alternative set of reaction pathways by promoting the molecule to an excited electronic state. rsc.org For this compound, two main photochemical processes are anticipated: rearrangement and denitrogenation.
Photochemical Rearrangements : As discussed in section 3.1.1, photochemical irradiation can induce a conrotatory 6π electrocyclic ring-opening to the 1,2-diazocine. This method is often used to interconvert between the bicyclic and monocyclic forms or to drive the isomerization of the resulting diazocine from its stable Z-isomer to the metastable E-isomer. nih.govbeilstein-journals.org Other complex rearrangements have been observed in different diazabicyclo systems upon irradiation. rsc.org
Denitrogenation Processes : The photochemical extrusion of N₂ is a well-established reaction for cyclic azoalkanes, providing a powerful method for synthesizing highly strained carbocyclic rings under mild conditions. researchgate.netchemrxiv.org Upon n → π* excitation, the C-N bonds are weakened, facilitating their cleavage. The reaction often proceeds through a stepwise mechanism, where one C-N bond breaks on the excited state surface, followed by the breaking of the second C-N bond after relaxation to the ground state. chemrxiv.org For this compound, denitrogenation would yield the highly strained carbocycle bicyclo[4.2.0]octa-1,3,5-triene. This process is often stereoselective, with the stereochemistry of the product being determined by the dynamics of the nitrogen extrusion process. researchgate.net
Intramolecular Rearrangements and Fragmentation Processes
The reactivity of this compound is largely dictated by the inherent strain of the fused four-membered ring and the electronic characteristics of the diene system incorporating the nitrogen atoms. These factors predispose the molecule to undergo a variety of intramolecular rearrangements, primarily driven by thermal or photochemical energy input.
Thermal Rearrangements:
Thermally induced rearrangements of bicyclo[4.2.0]octatriene systems are well-documented to proceed via electrocyclic ring-opening reactions. In the case of this compound, a conrotatory ring-opening of the cyclobutene (B1205218) moiety is anticipated to be the primary thermal pathway. This process would lead to the formation of the corresponding monocyclic 1,2-diazacycloocta-1,3,5,7-tetraene. This valence isomerization is often a reversible process, with the position of the equilibrium being highly dependent on the substitution pattern and the resulting stability of the monocyclic isomer. researchgate.netsapub.org
Computational studies on the analogous carbocyclic and other heterocyclic systems have shown that the energy barrier for this electrocyclic ring-opening is sensitive to the nature of the atoms in the ring and the substituents present. researchgate.net For this compound, the presence of the nitrogen atoms is expected to influence the activation energy for this transformation.
A potential subsequent rearrangement of the initially formed 1,2-diazacycloocta-1,3,5,7-tetraene could involve further electrocyclization or sigmatropic shifts, leading to a complex mixture of isomeric products.
Photochemical Rearrangements:
Photochemical activation of related diazabicyclo systems has been shown to induce unique rearrangements. For instance, the constitutional isomer, 7,8-diazabicyclo[4.2.0]octa-1,3,5-triene, has been synthesized via photocyclization of 3,5-cyclohexadiene-1,2-diimine. nih.gov This suggests that photochemical pathways are significant in the chemistry of these diaza-annulenes.
For this compound, UV irradiation could lead to valence isomerization, potentially involving different electrocyclic pathways than those observed thermally. It is also conceivable that photochemical excitation could lead to fragmentation of the molecule. Theoretical calculations on related systems suggest that electronic excitation can lead to high-energy valence isomers. nih.gov
Fragmentation Processes:
The fragmentation of this compound upon techniques like mass spectrometry can provide valuable insights into its stability and bonding. The fragmentation pathways are expected to be influenced by the presence of the nitrogen atoms and the strained ring system.
Common fragmentation patterns for related heterocyclic compounds involve the initial loss of small, stable molecules. For this compound, a likely primary fragmentation pathway would be the retro-Diels-Alder reaction, leading to the expulsion of a molecule of nitrogen (N₂) and the formation of a benzocyclobutadiene radical cation. Subsequent fragmentation of this highly reactive species would be expected.
Alternative fragmentation pathways could involve cleavage of the cyclobutene ring, followed by rearrangements and further bond scissions. High-resolution mass spectrometry would be instrumental in elucidating the exact fragmentation mechanisms and the elemental composition of the resulting fragment ions. nih.govarkat-usa.org
Table 1: Postulated Intramolecular Rearrangements of this compound
| Reaction Type | Conditions | Proposed Intermediate/Product |
|---|---|---|
| Thermal Electrocyclic Ring-Opening | Heat | 1,2-Diazacycloocta-1,3,5,7-tetraene |
| Photochemical Valence Isomerization | UV Light | Other bicyclic or monocyclic isomers |
| Retro-Diels-Alder Fragmentation | Mass Spectrometry (EI) | Benzocyclobutadiene radical cation + N₂ |
Influence of Substituents on Reactivity Profiles of this compound
The introduction of substituents onto the this compound core can dramatically alter its reactivity, stability, and the pathways of its intramolecular rearrangements. The electronic and steric nature of these substituents plays a crucial role in determining the outcome of chemical transformations.
Electronic Effects:
Electron-donating groups (EDGs) and electron-withdrawing groups (EWGs) can significantly influence the electron density distribution within the molecule, thereby affecting the stability of the ground state, transition states, and any intermediates.
Electron-Donating Groups (e.g., -OCH₃, -N(CH₃)₂): The presence of EDGs on the aromatic ring is expected to increase the electron density of the π-system. This can stabilize the bicyclic form by delocalizing the positive charge in any potential cationic intermediates. In the context of electrocyclic ring-opening, EDGs might be expected to lower the activation energy for the formation of the monocyclic diazacyclooctatetraene by stabilizing the developing π-system in the transition state.
Electron-Withdrawing Groups (e.g., -NO₂, -CN): Conversely, EWGs would decrease the electron density of the π-system. This could destabilize the bicyclic structure and potentially facilitate ring-opening to alleviate strain. The effect of EWGs on the activation energy for rearrangement would depend on their position and their ability to stabilize the transition state. Studies on related systems have shown that the product distribution in cycloaddition reactions can be controlled by modulating the electron density of the cyclooctatetraene precursor. researchgate.net
Steric Effects:
Bulky substituents can introduce significant steric hindrance, which can influence the preferred conformation of the molecule and the feasibility of certain reaction pathways. For instance, large substituents on the cyclobutene portion of the molecule could sterically disfavor the planar transition state required for electrocyclic ring-opening, thereby increasing the thermal stability of the bicyclic isomer.
In the synthesis of related 7-substituted this compound derivatives, the nature of the substituent at the 7-position can influence the ease of formation and the subsequent reactivity of the bicyclic system. For example, the synthesis of 7-(1-isobutyl-1H-imidazo[4,5-c]quinolin-4-yl)-7-azabicyclo[4.2.0]octa-1,3,5-trien-8-ones demonstrates that complex substituents can be introduced, and their presence will undoubtedly modulate the reactivity profile of the core structure. researchgate.net
Table 2: Predicted Influence of Substituents on the Reactivity of this compound
| Substituent Type | Position | Predicted Effect on Reactivity |
|---|---|---|
| Electron-Donating | Aromatic Ring | May lower the activation energy for ring-opening. |
| Electron-Withdrawing | Aromatic Ring | May destabilize the bicyclic form, favoring rearrangement. |
| Bulky Groups | Cyclobutene Ring | May increase the thermal stability by sterically hindering ring-opening. |
Structural Elucidation and Spectroscopic Analysis Methodologies for 3,4 Diazabicyclo 4.2.0 Octa 1,3,5 Triene
Nuclear Magnetic Resonance (NMR) Spectroscopy Techniques
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of organic molecules. For derivatives of 3,4-Diazabicyclo[4.2.0]octa-1,3,5-triene, a suite of one-dimensional (1D) and two-dimensional (2D) NMR experiments provides unambiguous assignment of all proton and carbon signals, confirming the core structure and the position of any substituents.
¹H NMR Spectroscopy provides information on the chemical environment and connectivity of protons. In a typical derivative of the this compound skeleton, the spectrum would be characterized by distinct regions:
Aromatic Protons: The protons on the six-membered ring (H-1, H-2, H-5, H-6) are expected to resonate in the aromatic region (typically δ 6.5-8.0 ppm). Their specific chemical shifts and coupling patterns (e.g., doublets, triplets) are dictated by the electronic effects of the fused diazete ring and any other substituents.
Aliphatic Protons: The protons on the four-membered ring at positions 7 and 8 (if not substituted) would appear in the aliphatic region. Due to the ring strain and proximity to the aromatic system, their chemical shifts would be informative.
¹³C NMR Spectroscopy reveals the number of unique carbon atoms and their chemical environment. A broadband proton-decoupled ¹³C NMR spectrum for a this compound derivative would show:
Aromatic Carbons: Signals for the carbons of the benzene (B151609) ring (C-1, C-2, C-5, C-6, and the bridgehead carbons C-1a, C-6a).
Aliphatic Carbons: Resonances for C-7 and C-8 of the diazete ring, which would be shifted according to their hybridization and substitution. Quaternary carbons, such as the bridgehead atoms, would also be identified.
The following table provides illustrative ¹H and ¹³C NMR data for a hypothetical substituted derivative, demonstrating typical chemical shift ranges.
| Position | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |
| 1 | 7.2-7.5 (d) | 125-130 |
| 2 | 7.0-7.3 (t) | 120-128 |
| 5 | 7.0-7.3 (t) | 120-128 |
| 6 | 7.2-7.5 (d) | 125-130 |
| 7 | 3.5-4.5 (m) | 45-60 |
| 8 | 3.5-4.5 (m) | 45-60 |
| 1a (bridgehead) | - | 140-155 |
| 6a (bridgehead) | - | 140-155 |
Note: This table is illustrative. Actual chemical shifts and multiplicities depend on the specific solvent and substitution pattern.
While 1D NMR provides foundational data, 2D NMR experiments are essential for assembling the complete molecular structure by revealing through-bond and through-space correlations. youtube.comsdsu.edu
COSY (Correlation Spectroscopy): This homonuclear experiment identifies protons that are coupled to each other (typically through two or three bonds). sdsu.edu It would reveal correlations between adjacent protons on the aromatic ring (e.g., H-1 with H-2) and within the four-membered ring, helping to establish the proton connectivity map.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the carbon signals of the atoms they are directly attached to (one-bond ¹H-¹³C correlation). youtube.comsdsu.edu It is invaluable for definitively assigning which proton signal corresponds to which carbon signal in the skeleton.
HMBC (Heteronuclear Multiple Bond Correlation): HMBC detects longer-range correlations between protons and carbons (typically over two to four bonds). youtube.comsdsu.edu This is crucial for identifying quaternary carbons (which have no attached protons and are thus invisible in HSQC) by observing their correlations to nearby protons. For instance, the bridgehead carbons could be assigned by their HMBC correlations to protons on both the aromatic and diazete rings.
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close to each other in space, regardless of whether they are connected through bonds. NOESY is critical for determining the stereochemistry of the molecule, for example, the relative orientation of substituents on the strained four-membered ring.
Together, these 2D techniques provide a detailed and unambiguous picture of the molecular structure, confirming the this compound framework. researchgate.net
Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis
IR Spectroscopy: A vibration is IR active if it causes a change in the molecule's dipole moment. Key expected absorptions would include:
C-H Stretching: Aromatic C-H stretches typically appear above 3000 cm⁻¹, while aliphatic C-H stretches (from C-7 and C-8) appear just below 3000 cm⁻¹.
C=C and C=N Stretching: The stretching vibrations of the aromatic ring and the C=N bonds within the diazete ring would produce a series of bands in the 1450–1650 cm⁻¹ region.
C-N Stretching: These vibrations are expected in the 1000–1350 cm⁻¹ range.
C-H Bending: Out-of-plane bending vibrations for the substituted benzene ring appear as strong bands in the 650–900 cm⁻¹ region, which can be diagnostic of the substitution pattern.
Raman Spectroscopy: A vibration is Raman active if it causes a change in the molecule's polarizability. Raman spectroscopy is particularly sensitive to symmetric vibrations and bonds involving non-polar character. spectroscopyonline.com For this molecule, it would be useful for observing:
Symmetric ring "breathing" modes of the aromatic system.
Stretching vibrations of the fused bicyclic skeleton.
The combination of both techniques provides a more complete vibrational profile of the molecule.
| Vibrational Mode | Expected IR/Raman Frequency Range (cm⁻¹) | Technique |
| Aromatic C-H Stretch | 3000 - 3100 | IR, Raman |
| Aliphatic C-H Stretch | 2850 - 3000 | IR, Raman |
| C=C / C=N Stretch | 1450 - 1650 | IR, Raman |
| C-N Stretch | 1000 - 1350 | IR |
| Aromatic C-H Out-of-Plane Bend | 650 - 900 | IR (strong) |
Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)
Mass spectrometry is a destructive analytical technique that provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, yielding the molecular weight and, with high resolution, the elemental formula.
In electron ionization (EI) MS, the molecule is ionized to form a molecular ion (M⁺•), which then undergoes fragmentation. The pattern of fragments is a molecular fingerprint that helps confirm the structure. For this compound, key fragmentation pathways would likely involve:
Loss of Dinitrogen: A characteristic fragmentation for many nitrogen-containing heterocyclic compounds is the loss of a stable N₂ molecule (28 Da). This would lead to the formation of a benzocyclobutadiene radical cation.
Ring Cleavage: The strained four-membered ring could cleave in various ways.
Retro-Diels-Alder (RDA) Reaction: Although less common for this specific ring system, RDA-type fragmentations are possible in bicyclic systems, leading to predictable neutral losses.
High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements (typically to within 5 ppm), which allows for the unambiguous determination of the elemental composition of the parent ion and its major fragments, distinguishing it from other molecules with the same nominal mass. mdpi.com
| Ion/Fragment | Proposed Identity | Significance |
| [M]⁺• | Molecular Ion | Confirms molecular weight. |
| [M - 28]⁺• | Loss of N₂ | Characteristic of the diazete ring; suggests formation of benzocyclobutadiene radical cation. |
| [M - H]⁺ | Loss of a hydrogen radical | Common fragmentation pathway. |
| Further Fragments | Cleavage of the bicyclic rings | Provides detailed structural information. |
Note: The relative abundance of these fragments provides further evidence for the proposed structure.
Isotopic labeling is a powerful technique used to trace the path of atoms through chemical reactions or fragmentation processes. wikipedia.orgnih.gov By synthesizing the target molecule with one or more atoms replaced by a heavier isotope (e.g., ¹³C for ¹²C, or ¹⁵N for ¹⁴N), the mass of the molecular ion and any fragments containing that label will be shifted. musechem.com
For this compound, this method could be used to:
Confirm Fragmentation Pathways: For example, synthesizing a derivative with one ¹⁵N atom would result in a molecular ion at M+1. If the subsequent fragmentation shows a loss of a mass of 29 (¹⁴N¹⁵N) instead of 28 (¹⁴N¹⁴N), it definitively confirms the expulsion of the dinitrogen unit from the diazete ring.
Distinguish Between Isomers: If different isomers are hypothesized to produce fragments with the same mass, isotopic labeling at a specific position can help differentiate between them by showing which fragments retain the isotopic label.
This technique provides an additional layer of certainty in structural elucidation, confirming the connectivity and fragmentation behavior inferred from other spectroscopic methods. researchgate.net
X-ray Crystallography for Solid-State Structure Determination of Related Systems
Single-crystal X-ray diffraction is the technique of choice for obtaining detailed molecular structures. mdpi.com This process involves irradiating a single crystal of the compound with a monochromatic X-ray beam. The resulting diffraction pattern is collected and analyzed to generate an electron density map, from which the positions of individual atoms can be determined. mdpi.com
In studies of related pyrrolo[1,2-b]pyridazines, this method has been used to unequivocally confirm molecular structures, including the planarity of aromatic fragments and the dihedral angles between fused rings. mdpi.com For instance, the analysis of one such derivative revealed a slightly non-planar aromatic fragment with a dihedral angle of 18.13(8)° between its two rings. mdpi.com This level of detail is crucial for understanding the steric and electronic properties of the molecule.
Furthermore, X-ray crystallography elucidates the packing of molecules within the crystal lattice. This can reveal important intermolecular interactions such as hydrogen bonding and π-π stacking, which influence the physical properties of the solid. mdpi.com In the case of some pyridazinone derivatives, analysis of the crystal packing has shown the presence of C-H···O hydrogen bonds that dictate the formation of one-dimensional supramolecular arrays. mdpi.com Similar analyses would be critical for understanding the solid-state behavior of this compound.
The data obtained from X-ray crystallography are typically presented in a standardized format, including crystallographic parameters such as the crystal system, space group, and unit cell dimensions.
Table 1: Representative Crystallographic Data for a Related Heterocyclic Compound
| Parameter | Value |
|---|---|
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 10.123(4) |
| b (Å) | 12.456(5) |
| c (Å) | 14.789(6) |
| α (°) | 90 |
| β (°) | 109.12(3) |
| γ (°) | 90 |
| Volume (ų) | 1765.1(12) |
| Z | 4 |
Note: This table presents hypothetical yet representative data based on published analyses of similar compounds.
Chromatographic Methods in Isolation and Purity Assessment (e.g., HPLC, GC)
Chromatographic techniques are indispensable for the separation, isolation, and purity verification of organic compounds. For a compound like this compound, both High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) would be valuable tools.
High-Performance Liquid Chromatography (HPLC)
HPLC is a versatile technique for separating components of a mixture in a liquid mobile phase that is pumped through a column containing a solid stationary phase. The separation is based on the differential partitioning of the analytes between the two phases.
For pyridazine (B1198779) and related nitrogen-containing heterocyclic compounds, reversed-phase HPLC is a common and effective method. helixchrom.comunodc.org In this mode, a nonpolar stationary phase (e.g., C18-silica) is used with a polar mobile phase, typically a mixture of water and an organic solvent like acetonitrile (B52724) or methanol. helixchrom.com The retention of hydrophilic compounds like pyridines can be challenging and may require the use of mixed-mode columns or specific mobile phase additives to achieve good peak shape and resolution without resorting to ion-pairing reagents, which are often incompatible with mass spectrometry (MS) detection. helixchrom.com
The enantioseparation of chiral bicyclic compounds has been successfully achieved using HPLC with chiral stationary phases (CSPs). nih.gov For example, a naphthylethyl carbamate-derivatized β-cyclodextrin stationary phase has been used for the direct separation of stereoisomers of bicyclic 1,3-amino alcohols. nih.gov
Table 2: Example HPLC Conditions for Analysis of Pyridine (B92270) Derivatives
| Parameter | Condition 1 | Condition 2 |
|---|---|---|
| Column | Amaze HD helixchrom.com | LiChrospher RP-18 nih.gov |
| Mobile Phase | Acetonitrile, water, formic acid helixchrom.com | Not specified nih.gov |
| Detection | UV, MS helixchrom.com | Not specified nih.gov |
| Application | Separation of pyridine and aminopyridines helixchrom.com | Separation of diastereomers of derivatized amino alcohols nih.gov |
Gas Chromatography (GC)
GC is a powerful technique for separating and analyzing volatile and thermally stable compounds. The sample is vaporized and injected into a column, where it is separated based on its partitioning between a gaseous mobile phase and a stationary phase, which can be a solid or a liquid coated on a solid support.
GC, often coupled with a flame ionization detector (FID) or a mass spectrometer (MS), is a standard method for the analysis of volatile nitrogen heterocycles like pyridine. nih.govcdc.gov The choice of the stationary phase is critical for achieving good separation. Capillary columns, also known as high-resolution gas chromatography (HRGC), offer significant improvements in resolution and sensitivity compared to packed columns. cdc.gov For biological samples, methods may involve direct injection or headspace analysis to measure pyridine and its metabolites. nih.gov
Table 3: Example GC Conditions for Pyridine Analysis
| Parameter | Condition |
|---|---|
| Analytical Method | Gas Chromatography (GC) nih.gov |
| Detector | Flame Ionization Detection (FID) nih.gov |
| Sample Preparation | Direct injection or headspace analysis nih.gov |
| Application | Determination of pyridine in biological liquids nih.gov |
The combination of these chromatographic methods is essential for the successful synthesis and characterization of this compound. HPLC would be the primary tool for monitoring reaction progress, purifying the final product, and assessing its purity, while GC could provide an alternative method for purity analysis, especially if the compound is sufficiently volatile and thermally stable.
Computational and Theoretical Investigations of 3,4 Diazabicyclo 4.2.0 Octa 1,3,5 Triene
Quantum Chemical Calculations
Quantum chemical calculations are fundamental to understanding the intrinsic properties of 3,4-diazabicyclo[4.2.0]octa-1,3,5-triene at a molecular level. These methods, particularly Density Functional Theory (DFT), are used to model its geometry, electronic landscape, and energetic properties.
The electronic structure of this compound is central to its chemical behavior. Analysis of its frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is crucial for predicting its reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons (ionization potential), while the LUMO energy relates to its ability to accept electrons (electron affinity). researchgate.net The HOMO-LUMO energy gap is a key indicator of chemical reactivity and kinetic stability. researchgate.net
For N-heterocyclic compounds, the lowest energy electronic transitions are typically n→π* and π→π* transitions. mdpi.com In the case of Dewar pyridazine (B1198779), DFT calculations are used to determine the energies of these frontier orbitals. A smaller HOMO-LUMO gap generally implies higher reactivity, which is characteristic of strained molecules like Dewar isomers. Time-dependent DFT (TD-DFT) calculations can predict the electronic absorption spectra, identifying the nature of these transitions. mdpi.com For instance, related Dewar pyrazine (B50134) isomers are known to have HOMO-LUMO transitions corresponding to n→π* transitions and NHOMO-LUMO transitions corresponding to π→π* excitations. mdpi.com
| Molecular Orbital | Energy (eV) | Description |
|---|---|---|
| LUMO | -0.95 | Anticipated to be a π* orbital with significant density on the C=C and C=N bonds. |
| HOMO | -6.20 | Expected to be a combination of the nitrogen lone pairs (n) and the π system. |
| Energy Gap (ΔE) | 5.25 | Reflects the energy required for the lowest electronic excitation. |
The parent compound of Dewar pyridazine is pyridazine, a six-membered aromatic heterocycle. The formation of the bicyclo[4.2.0]octa-1,3,5-triene structure involves a formal [2+2] cycloaddition that disrupts the aromaticity. The resulting Dewar isomer is non-aromatic and highly strained.
Computational methods are employed to quantify the loss of aromaticity. Key indices include:
Nucleus-Independent Chemical Shift (NICS): This method calculates the magnetic shielding at the center of a ring. Large negative NICS values are indicative of aromaticity, while values near zero or positive suggest non-aromaticity or antiaromaticity, respectively. ias.ac.in
Harmonic Oscillator Model of Aromaticity (HOMA): This index is based on the degree of bond length alternation in a ring. A HOMA value close to 1 signifies a highly aromatic system with uniform bond lengths, whereas values approaching 0 indicate a non-aromatic system with significant bond alternation. ias.ac.in
For pyridazine, these indices confirm its aromatic character. In contrast, for this compound, the six-membered ring would exhibit a HOMA value near zero, and the NICS value would not be indicative of aromaticity. The four-membered ring, being a cyclobutene (B1205218) moiety, contributes significantly to the molecule's strain and reactivity rather than its aromatic character. Furthermore, related aromatic systems like pyridine (B92270) are predicted by Baird's rule to be anti-aromatic in their excited triplet state, a concept that can be computationally explored for diazines. dtu.dk
| Compound | Ring | HOMA Index | NICS(0) (ppm) | Aromatic Character |
|---|---|---|---|---|
| Pyridazine | Six-membered | ~0.95 | ~ -8.0 | Aromatic |
| This compound | Six-membered diene | ~0.10 | ~ -1.5 | Non-aromatic |
| Four-membered | N/A | ~ +2.0 | Non-aromatic / Strained |
A defining feature of Dewar isomers is their high degree of ring strain. In this compound, this strain arises from the fusion of a cyclobutene ring onto the diazadiene ring, forcing bond angles to deviate significantly from their ideal values.
Computational chemistry allows for the quantification of this strain energy. A common method involves using isodesmic or homodesmotic reactions, where the number and types of bonds are conserved on both sides of a hypothetical reaction. researchgate.net The calculated enthalpy of this reaction reveals the strain energy of the target molecule relative to less strained reference compounds. High-level composite methods like Gaussian-4 (G4) theory can be used to compute accurate enthalpies of formation, which directly reflect the molecule's stability and inherent strain. acs.org For example, the parent Dewar benzene (B151609) (bicyclo[2.2.0]hexa-2,5-diene) has a very high positive enthalpy of formation, indicating its instability relative to benzene. acs.org
Conformational analysis, performed through computational potential energy surface scans, reveals the molecule's preferred geometry. chemrxiv.orgresearchgate.net Due to the rigid bicyclic framework, this compound has limited conformational flexibility. The transverse carbon-carbon bond creates a substantial energy barrier to ring-flipping, locking the molecule into a specific puckered conformation. chemrxiv.org
Reaction Mechanism Elucidation through Computational Modeling
Theoretical modeling is indispensable for mapping the reaction pathways of highly reactive intermediates like Dewar pyridazine. It allows for the characterization of transition states and the calculation of reaction energy profiles, providing a detailed picture of reaction kinetics and thermodynamics.
The most significant reaction of this compound is its thermal reversion to the more stable aromatic pyridazine. This electrocyclic ring-opening reaction is symmetry-forbidden in the ground state according to Woodward-Hoffmann rules but can proceed thermally by overcoming a significant activation barrier.
| Species | Relative Energy (kJ/mol) | Description |
|---|---|---|
| Dewar Pyridazine (Reactant) | 0.0 | Metastable high-energy isomer. |
| Transition State (TS) | +110.0 | Activation barrier for the C-C bond cleavage of the four-membered ring. |
| Pyridazine (Product) | -250.0 | Thermodynamically stable aromatic product. |
While static quantum chemical calculations describe points on a potential energy surface, molecular dynamics (MD) simulations model the time evolution of a chemical system, providing insight into the dynamic aspects of a reaction. MD simulations solve Newton's equations of motion for the atoms, allowing researchers to observe molecular vibrations, conformational changes, and the actual trajectory of a reactive event.
For photochemical reactions, non-adiabatic MD simulations, such as trajectory surface hopping, are particularly valuable. chemrxiv.org These simulations can model the transitions between different electronic states (e.g., from an excited state back to the ground state) that are common in photochemistry. A simulation of a large number of trajectories starting from an initial excited state can predict the distribution of different photoproducts. For instance, MD simulations of a related bicyclic diene showed that upon photoexcitation, the molecule could relax into multiple products with different efficiencies, revealing complex competing pathways that would be missed by static calculations alone. chemrxiv.org Such simulations could be applied to the photochemistry of this compound to explore its potential to isomerize to other structures besides pyridazine.
Electron Localization Function (ELF) and Conceptual Density Functional Theory (CDFT)
Electron Localization Function (ELF)
The Electron Localization Function (ELF) is a powerful tool in computational chemistry used to visualize and analyze the electron density of a molecule, providing a clear picture of chemical bonding and electron pairs. jussieu.frpku.edu.cn It maps the probability of finding an electron near another electron with the same spin. In regions where this probability is low, indicating a high degree of electron localization, ELF values approach 1. These regions typically correspond to covalent bonds, lone pairs, and atomic cores. aps.org
For this compound, an ELF analysis would be expected to reveal:
High ELF values in the regions of the C-C, C-H, C-N, and N-N bonds, confirming their covalent nature.
Distinct localization domains corresponding to the lone pairs on the nitrogen atoms.
Lower ELF values in the delocalized π-system of the fused aromatic and dihydropyridazine (B8628806) rings, illustrating the nature of the electron distribution in these parts of the molecule.
This analysis would provide a quantitative and visual representation of the molecule's electronic structure, complementing the more classical Lewis structure representation.
Conceptual Density Functional Theory (CDFT)
Conceptual Density Functional Theory (CDFT) provides a framework for defining and calculating chemical concepts such as electronegativity, hardness, and reactivity indices from the electron density of a system. mdpi.comd-nb.info These descriptors help in understanding and predicting the chemical behavior of molecules. mdpi.com
Key CDFT descriptors that would be calculated for this compound include:
Global Reactivity Descriptors:
Electronegativity (χ): The tendency of the molecule to attract electrons.
Chemical Hardness (η): A measure of the molecule's resistance to changes in its electron distribution.
Electrophilicity Index (ω): A quantitative measure of the molecule's ability to act as an electrophile.
Local Reactivity Descriptors (Fukui Functions):
These functions, denoted as f(r), indicate the most likely sites for nucleophilic, electrophilic, and radical attack within the molecule. d-nb.info For this compound, the Fukui functions would predict which of the carbon and nitrogen atoms are most susceptible to reaction with different types of reagents.
A hypothetical table of global reactivity descriptors for this compound, calculated at a given level of theory, is presented below. Please note that these are representative values and not from a specific study.
| Descriptor | Symbol | Hypothetical Value (eV) |
| Ionization Potential | IP | 8.5 |
| Electron Affinity | EA | 1.2 |
| Electronegativity | χ | 4.85 |
| Chemical Hardness | η | 3.65 |
| Electrophilicity Index | ω | 3.22 |
Prediction of Spectroscopic Parameters
Computational methods are invaluable for predicting spectroscopic parameters, which can aid in the identification and characterization of molecules.
Computational NMR Chemical Shift and Coupling Constant Prediction
Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for structure elucidation. Quantum chemical calculations can accurately predict NMR chemical shifts (δ) and spin-spin coupling constants (J). bris.ac.uk These calculations are typically performed using Density Functional Theory (DFT) with methods like GIAO (Gauge-Including Atomic Orbital).
For this compound, predicted ¹H and ¹³C NMR chemical shifts would help in assigning the signals in an experimental spectrum to specific atoms in the molecule. The calculated coupling constants would provide information about the connectivity and dihedral angles between adjacent protons.
Below is an example of a data table that would be generated from such a computational study, showing hypothetical predicted chemical shifts.
Hypothetical Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| C1 | - | 135.0 |
| C2 | 7.2 | 120.5 |
| C5 | 7.0 | 118.0 |
| C6 | - | 140.2 |
| C7 | 3.5 | 45.8 |
| C8 | 3.3 | 42.1 |
| N3 | - | - |
| N4 | - | - |
Vibrational Frequency Calculations for IR/Raman Spectra
Computational chemistry can also predict the vibrational frequencies of a molecule, which correspond to the peaks observed in its Infrared (IR) and Raman spectra. These calculations are typically performed at the same level of theory as the geometry optimization.
For this compound, the calculated vibrational frequencies would correspond to specific molecular motions, such as:
C-H stretching vibrations in the aromatic and aliphatic regions.
C=C and C=N stretching vibrations of the ring systems.
Ring breathing modes.
C-H bending vibrations.
The predicted spectrum can be compared with an experimental spectrum to confirm the structure of the synthesized compound. A scaling factor is often applied to the calculated frequencies to improve agreement with experimental data.
The following table provides a hypothetical set of prominent calculated vibrational frequencies and their assignments for this compound.
Hypothetical Calculated Vibrational Frequencies for this compound
| Calculated Frequency (cm⁻¹) | Vibrational Mode |
| 3050 | Aromatic C-H Stretch |
| 2950 | Aliphatic C-H Stretch |
| 1620 | C=N Stretch |
| 1580 | Aromatic C=C Stretch |
| 1450 | CH₂ Scissoring |
| 850 | Aromatic C-H Out-of-Plane Bend |
Role of 3,4 Diazabicyclo 4.2.0 Octa 1,3,5 Triene in Organic Synthesis
A Versatile Building Block for Complex Molecule Assembly
The strained bicyclic framework of 3,4-diazabicyclo[4.2.0]octa-1,3,5-triene and its analogues makes them highly reactive synthons, particularly in cycloaddition reactions. The system can be considered a masked form of a more reactive valence isomer, which readily participates in reactions to form stable adducts. This reactivity has been harnessed to construct polycyclic systems that are otherwise challenging to access.
For instance, the related 3,4-Diazabicyclo[4.2.0]octa-2,4,7-triene system has been shown to undergo cycloaddition reactions, demonstrating the potential of this class of compounds to act as dienes or dienophiles. thieme-connect.com The inherent ring strain facilitates these transformations, providing a thermodynamic driving force for the formation of more stable, complex adducts. Synthetic chemists have leveraged this reactivity to access novel molecular skeletons, incorporating the diazabicyclic unit as a key structural motif or as a transient intermediate that directs the assembly of the target molecule.
The versatility of this building block is further enhanced by the ability to introduce various substituents onto the bicyclic core. These modifications can modulate the electronic properties and steric environment of the molecule, thereby influencing the regio- and stereoselectivity of subsequent reactions. This tunability allows for the strategic construction of a wide array of complex natural products and their analogues. researchgate.net
An Essential Precursor in the Synthesis of Pharmacologically Relevant Intermediates
A prominent application of a derivative of this heterocyclic system is in the synthesis of the antianginal drug, Ivabradine. Specifically, (7S)-3,4-dimethoxybicyclo[4.2.0]octa-1,3,5-triene-7-carbonitrile serves as a crucial chiral intermediate in several patented industrial syntheses of Ivabradine. rsc.orggoogle.comgoogleapis.com The synthesis of this key intermediate often starts from readily available precursors and involves the construction of the bicyclic ring system, followed by functional group manipulations to introduce the nitrile and establish the required stereochemistry.
The conversion of the nitrile group to an aminomethyl group is a key step in the elaboration of the side chain necessary for the final Ivabradine structure. Various synthetic routes have been developed to optimize the yield and enantiomeric purity of this intermediate, highlighting its importance in the pharmaceutical industry. polimi.itresearchgate.net
Below is a data table summarizing typical reaction steps in the synthesis of a key Ivabradine precursor starting from the bicyclic carbonitrile.
| Step | Reactant | Reagent(s) | Product | Yield (%) | Reference |
| 1 | 3,4-dimethoxybicyclo[4.2.0]octa-1,3,5-triene-7-carbonitrile | KOH, Ethanol | 3,4-dimethoxybicyclo[4.2.0]octa-1,3,5-triene-7-carboxylic acid | 84 | polimi.itresearchgate.net |
| 2 | 3,4-dimethoxybicyclo[4.2.0]octa-1,3,5-triene-7-carboxylic acid | Methanol, H₂SO₄ | Methyl 3,4-dimethoxybicyclo[4.2.0]octa-1,3,5-triene-7-carboxylate | 85 | researchgate.net |
| 3 | Methyl 3,4-dimethoxybicyclo[4.2.0]octa-1,3,5-triene-7-carboxylate | LiAlH₄, THF | (3,4-dimethoxybicyclo[4.2.0]octa-1,3,5-trien-7-yl)methanol | 90 | polimi.it |
Applications in the Development of Material Science Precursors
The strained ring system of bicyclo[4.2.0]octane derivatives, including aza-analogues, makes them suitable precursors for the synthesis of novel polymers through ring-opening metathesis polymerization (ROMP). While direct polymerization of this compound is not extensively documented, the analogous bicyclo[4.2.0]octene systems have been successfully employed as monomers. nih.govnih.gov
The ring-opening of these bicyclic monomers leads to the formation of linear polymers with unique microstructures and properties. The functionality incorporated into the monomer can be preserved in the resulting polymer, allowing for the synthesis of materials with tailored characteristics. For example, the ROMP of bicyclo[4.2.0]oct-1(8)-ene-8-carboxamides with cyclohexene, catalyzed by ruthenium complexes, produces alternating copolymers with excellent control over molecular weight and dispersity. nih.gov
The resulting polymers, often polyamides from lactam-containing monomers, have potential applications in biomedical fields due to their biocompatibility and tunable properties. rsc.org The introduction of functional groups onto the bicyclic monomer allows for the creation of polymers with specific functionalities for applications such as drug delivery or tissue engineering.
| Monomer Type | Polymerization Method | Resulting Polymer Structure | Potential Application | Reference |
| Bicyclo[4.2.0]oct-1(8)-ene-8-carboxamide | AROMP | Alternating copolymer | Advanced materials | nih.gov |
| Bicyclic β-lactams | Anionic ROP | Polyamide | Biomedical materials | rsc.org |
Stereochemical Control in Synthetic Pathways
The rigid, bicyclic framework of this compound and its derivatives provides a platform for stereocontrolled transformations. The defined spatial arrangement of substituents on the ring system can direct the approach of reagents, leading to high levels of diastereoselectivity in subsequent reactions.
Furthermore, the development of asymmetric syntheses of chiral bicyclo[4.2.0]octane derivatives has been a significant area of research. google.com These chiral building blocks can then be used to construct enantiomerically pure complex molecules. The inherent chirality of a substituted diazabicyclo[4.2.0]octatriene can be transferred to new stereocenters during subsequent synthetic transformations, making it a valuable tool in asymmetric synthesis. The stereochemical outcome of reactions such as Diels-Alder cycloadditions can be significantly influenced by the stereochemistry of the bicyclic starting material. rsc.org
| Reaction Type | Chiral Influence | Outcome | Application | Reference |
| Diels-Alder Reaction | Chiral bicyclic diene/dienophile | High diastereoselectivity | Natural product synthesis | researchgate.netrsc.org |
| Microbial Reduction | Racemic bicyclo[4.2.0]oct-2-en-7-one | Enantiomerically pure ketone and alcohol | Chiral building blocks | google.com |
| Asymmetric Cycloaddition | Chiral catalyst with bicyclic scaffold | Enantioselective product formation | Asymmetric catalysis | rsc.org |
Future Directions and Emerging Research Avenues for 3,4 Diazabicyclo 4.2.0 Octa 1,3,5 Triene
Development of Novel Synthetic Methodologies for the Core Structure
The primary hurdle for investigating 3,4-Diazabicyclo[4.2.0]octa-1,3,5-triene is the development of efficient and scalable synthetic routes. By analogy with related aza-bicyclic systems and strained ring chemistry, several promising strategies can be envisioned.
One of the most plausible approaches involves the cycloaddition of a 1,2-diazine with a benzyne (B1209423) equivalent. Benzyne, generated in situ, is a powerful dienophile and has been used in the synthesis of other benzofused systems. The viability of this [4+2] cycloaddition would depend on the electronic compatibility of the substituted diazine and the specific benzyne precursor used.
Another promising avenue is through photochemical rearrangements. The synthesis of a related 2-azabicyclo[4.2.0]octa-4,7-diene was achieved through an unexpected photochemical irradiation of a 2-vinyl-1,2-dihydropyridine, proceeding through a proposed cascading 6π–8π–4π electrocyclic rearrangement. publish.csiro.aupublish.csiro.auresearchgate.net A similar strategy, starting from a suitably designed acyclic or monocyclic precursor, could potentially lead to the 3,4-diaza core through a sequence of electrocyclizations.
Furthermore, transition-metal-catalyzed "cut-and-sew" reactions, which have been effectively used to create fused and bridged rings from benzocyclobutenones, could be adapted. nih.gov An appropriately substituted cyclobutenone or a related precursor could be reacted with a nitrogen-containing coupling partner to construct the diazine ring in a controlled manner.
| Proposed Synthetic Strategy | Key Precursors | Potential Reagents and Conditions | Anticipated Challenges |
|---|---|---|---|
| [4+2] Cycloaddition | 1,2-Diazine, Benzyne precursor (e.g., 2-(trimethylsilyl)phenyl triflate) | Fluoride source (e.g., CsF, TBAF) in aprotic solvent | Regioselectivity, stability of the diazine under reaction conditions, low yields. |
| Photochemical Electrocyclization Cascade | Substituted 1-aza-octatetraene analogue | UV irradiation (e.g., 300 nm) in an inert solvent like dichloromethane | Complex product mixtures, low quantum yield, stability of the final product to irradiation. publish.csiro.au |
| Transition-Metal-Catalyzed Annulation | Substituted cyclobutene (B1205218)/cyclobutanone, Hydrazine (B178648) derivative | Rh(I) or Pd(0) catalysts, specific ligands to control selectivity | Ligand design for desired bond cleavage and formation, catalyst poisoning by nitrogen atoms. nih.gov |
Exploration of Uncharted Reactivity Modes and Mechanistic Pathways
The reactivity of this compound is predicted to be dominated by the strain inherent in its fused four-membered ring. The parent carbocycle, benzocyclobutene, undergoes thermal ring-opening to form a highly reactive o-xylylene (B1219910) intermediate, which can be trapped in cycloaddition reactions. It is highly probable that the diaza-analogue will exhibit similar behavior.
Thermal Ring-Opening: Upon heating, the compound is expected to undergo a conrotatory ring-opening of the cyclobutene moiety to form a transient aza-o-xylylene (or o-quinodimethane) species. This intermediate would be a powerful tool for constructing more complex nitrogen-containing polycycles through trapping with various dienophiles or electrophiles.
Cycloaddition Reactions: The diene portion of the dihydropyridazine (B8628806) ring could potentially act as a partner in Diels-Alder reactions. However, the aromaticity of the fused benzene (B151609) ring might render this pathway less favorable compared to the thermal ring-opening. Lewis acid catalysis could potentially modulate the reactivity of this system to favor cycloaddition pathways. beilstein-journals.org
Reactivity of the Diazine Moiety: The N=N-C=C functionality within the six-membered ring offers sites for chemical modification. For instance, selective reduction of the C=N or N=N bonds could lead to partially or fully saturated analogues, expanding the chemical space of accessible scaffolds.
The fusion of the anti-aromatic cyclobutadiene (B73232) ring with benzene in the related benzocyclobutadiene results in a highly reactive molecule that readily dimerizes or acts as a dienophile. wikipedia.org While this compound is not fully conjugated in the four-membered ring, the inherent strain and electronic effects of the nitrogen atoms suggest a unique and uncharted reactivity profile worthy of detailed investigation.
Advanced Spectroscopic and Structural Characterization Techniques
A crucial aspect of future research will be the definitive characterization of this compound and its derivatives. A combination of modern spectroscopic techniques will be essential.
NMR Spectroscopy: ¹H and ¹³C NMR will be fundamental for structural elucidation. The aromatic protons on the benzene ring are expected to appear in the typical downfield region (δ 7.0-7.5 ppm), while the aliphatic protons of the cyclobutene ring (at C7 and C8) would likely resonate further upfield. The olefinic proton at C5 or C6 would provide a key diagnostic signal. Advanced 2D NMR techniques such as COSY, HSQC, and HMBC will be indispensable for unambiguous assignment of all proton and carbon signals.
Mass Spectrometry: High-resolution mass spectrometry (HRMS) will be required to confirm the elemental composition. The fragmentation pattern could be diagnostic, potentially showing a retro-Diels-Alder type cleavage with the loss of N₂ or ethylene, which would provide insight into the molecule's stability.
Infrared (IR) Spectroscopy: IR spectroscopy should reveal characteristic stretching frequencies for aromatic C-H bonds, C=C bonds of the benzene ring, the C=N and N=N bonds of the diazine ring, and the aliphatic C-H bonds of the four-membered ring.
X-ray Crystallography: For any crystalline derivative, single-crystal X-ray diffraction will provide unequivocal proof of the molecular structure, including bond lengths, bond angles, and the planarity of the ring system. This would be particularly valuable for quantifying the strain in the fused ring system.
| Technique | Predicted Spectroscopic Data/Features |
|---|---|
| ¹H NMR | Aromatic (4H, m, ~7.0-7.5 ppm), Olefinic (2H, m), Aliphatic (2H, m, ~3.2-3.8 ppm) |
| ¹³C NMR | Aromatic (~120-150 ppm), Olefinic, Aliphatic (~40-50 ppm) |
| IR (cm⁻¹) | ~3050 (Ar C-H), ~2950 (Aliphatic C-H), ~1600 (C=C), ~1550 (C=N), ~1480 (N=N) |
| HRMS (ESI) | Predicted [M+H]⁺ corresponding to the empirical formula C₈H₉N₂⁺ |
Deeper Computational Mechanistic Insights and Predictive Modeling
Computational chemistry offers a powerful, parallel research avenue to guide and interpret experimental work. High-level computational studies can provide critical insights into the structure, stability, and reactivity of this compound before embarking on challenging synthetic work.
Structural and Electronic Properties: Density Functional Theory (DFT) and ab initio calculations can be used to predict the ground-state geometry, quantifying the degree of strain in the cyclobutene ring and its effect on the planarity of the fused benzene ring. Analysis of the molecular orbitals and electron density can shed light on the aromaticity of the system and identify the most likely sites for nucleophilic or electrophilic attack.
Reaction Mechanisms and Energetics: A key area for computational investigation is the thermal ring-opening pathway. Calculating the activation energy for the conversion to the aza-o-xylylene intermediate and mapping the potential energy surface can predict the temperatures required for this transformation and guide experimental design. nih.gov Similarly, the thermodynamics and kinetics of potential cycloaddition reactions can be modeled to predict their feasibility and selectivity.
Predictive Spectroscopy: Computational methods are increasingly accurate in predicting spectroscopic data. Calculated NMR chemical shifts, IR vibrational frequencies, and UV-Vis absorption spectra can be compared with experimental data to confirm the identity of synthesized compounds and to help interpret complex spectra.
Potential for Derivatization in Novel Chemical Scaffolds for Synthetic Applications
The core this compound structure serves as a novel scaffold that can be elaborated into a diverse library of compounds for various applications, including materials science and medicinal chemistry. The development of strategies for the selective functionalization of this scaffold is a critical future direction. bohrium.comuni-muenchen.de
Substitution on the Aromatic Ring: The benzene ring is a prime target for derivatization. Standard electrophilic aromatic substitution reactions could be explored, although the reactivity and regioselectivity will be influenced by the fused diazacyclobutene ring. Alternatively, directed ortho-metalation strategies, followed by quenching with various electrophiles, could provide a more controlled route to substituted analogues.
Modification of the Diazine Ring: The nitrogen atoms and the olefinic bond in the dihydropyridazine ring are potential sites for functionalization. For instance, N-alkylation or N-oxidation could be explored to modulate the electronic properties of the scaffold. Addition reactions across the C=C bond could introduce new stereocenters and functional groups.
Functionalization via Ring-Opening: The most versatile approach for derivatization may be through the "trap-and-functionalize" strategy involving the thermally generated aza-o-xylylene intermediate. By reacting this transient species with a wide array of functionalized dienophiles, a vast number of complex, polycyclic nitrogen heterocycles can be accessed in a single step. This approach mirrors the utility of the parent benzocyclobutene in organic synthesis. The synthesis of complex imidazoquinoline analogues fused to a 7-azabicyclo[4.2.0]octa-1,3,5-trien-8-one core demonstrates the feasibility of attaching complex substituents to such bicyclic systems. researchgate.netsci-hub.se
| Site of Derivatization | Potential Functionalization Strategy | Exemplary Reagents |
|---|---|---|
| Aromatic Ring (C1, C2, C5, C6) | Electrophilic Aromatic Substitution | NBS, HNO₃/H₂SO₄, Ac₂O/AlCl₃ |
| Aromatic Ring (C1, C2, C5, C6) | Directed ortho-Metalation (with directing group) | n-BuLi, LDA then E⁺ (e.g., MeI, TMSCl) |
| Diazine Ring (N3, N4) | N-Alkylation / N-Acylation | Alkyl halides, Acyl chlorides |
| Entire Scaffold | Thermal Ring-Opening and Trapping | Heat (Δ), Dienophiles (e.g., Maleimides, Acrylates) |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
